

Spectroscopic and Structural Elucidation of 2-[(2-Aminophenyl)thio]acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-[(2-Aminophenyl)thio]acetamide

Cat. No.: B1270640

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **2-[(2-Aminophenyl)thio]acetamide**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-[(2-Aminophenyl)thio]acetamide** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-[(2-Aminophenyl)thio]acetamide**. These predictions are derived from the analysis of its structural fragments: a 1,2-disubstituted benzene ring, a primary aromatic amine, a thioether linkage, and a primary acetamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-[(2-Aminophenyl)thio]acetamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.2	Multiplet	2H	Ar-H
~ 6.8 - 6.6	Multiplet	2H	Ar-H
~ 7.5 - 6.5 (broad)	Singlet	2H	-CONH ₂
~ 4.5 - 3.5 (broad)	Singlet	2H	-NH ₂
~ 3.5	Singlet	2H	S-CH ₂ -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-[(2-Aminophenyl)thio]acetamide**

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O
~ 148	C-NH ₂
~ 138	Ar-C
~ 130	Ar-C
~ 120	C-S
~ 118	Ar-C
~ 115	Ar-C
~ 38	S-CH ₂ -

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for **2-[(2-Aminophenyl)thio]acetamide**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3450 - 3300	Strong, Doublet	N-H stretch (Amine & Amide)
3200 - 3000	Medium	C-H stretch (Aromatic)
~ 1660	Strong	C=O stretch (Amide I)
~ 1600	Medium	N-H bend (Amine/Amide II) & C=C stretch (Aromatic)
~ 1480	Medium	C=C stretch (Aromatic)
~ 750	Strong	C-H bend (ortho-disubstituted Aromatic)
~ 690	Medium	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-[(2-Aminophenyl)thio]acetamide**

m/z	Ion
182.06	[M] ⁺ (Molecular Ion)
124.04	[M - CH ₂ CONH ₂] ⁺
108.04	[M - SCH ₂ CONH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as **2-[(2-Aminophenyl)thio]acetamide**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-[(2-Aminophenyl)thio]acetamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a ^1H spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectrum using a standard pulse sequence (e.g., zgpg30).
 - Set the spectral width to approximately 220 ppm, centered around 110 ppm.
 - Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **2-[(2-Aminophenyl)thio]acetamide** sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:

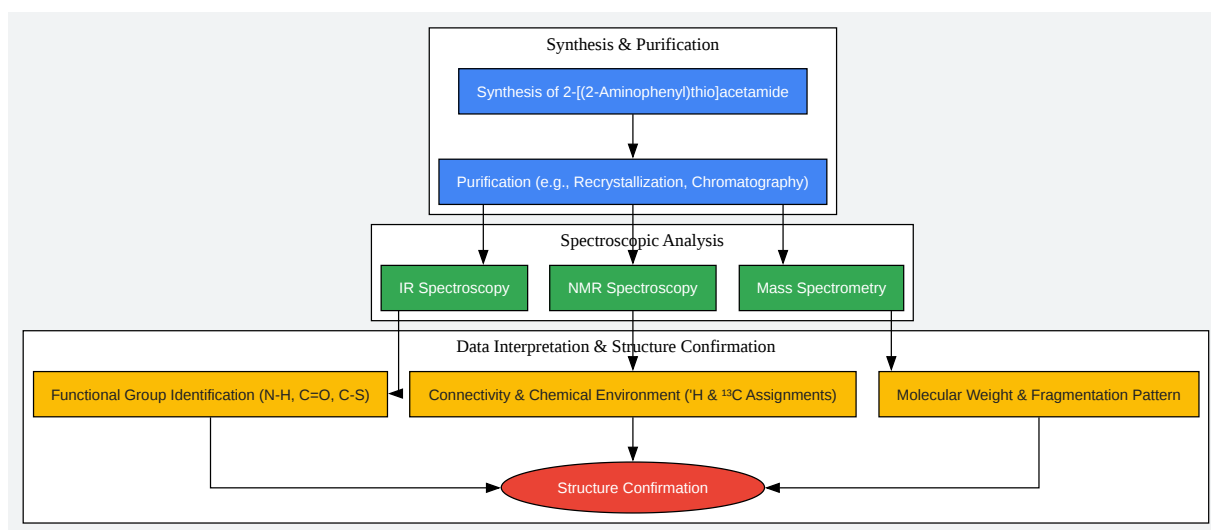
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) for both the background and sample to achieve a good signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI): Prepare a dilute solution of **2-[(2-Aminophenyl)thio]acetamide** in a volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Data Acquisition:
 - Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the MS.
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
 - The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio.
 - A detector records the abundance of each ion.

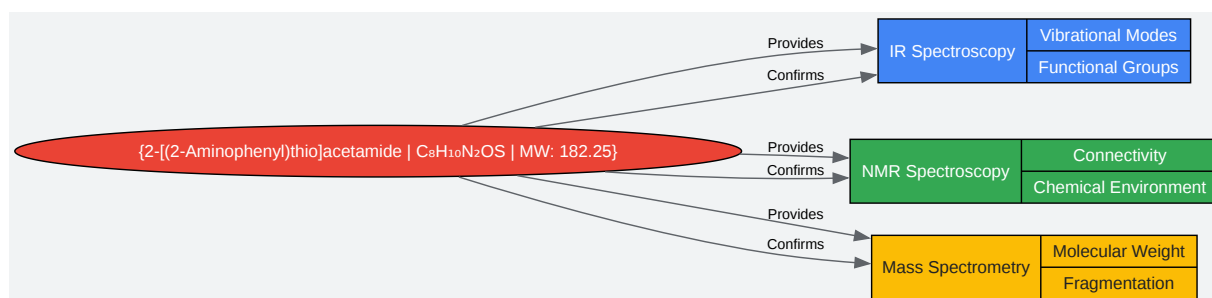
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-[(2-Aminophenyl)thio]acetamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-[(2-Aminophenyl)thio]acetamide**.



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Caption: Synergistic relationship between spectroscopic techniques for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-[(2-Aminophenyl)thio]acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270640#spectroscopic-data-nmr-ir-ms-of-2-2-aminophenyl-thio-acetamide>]

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